Ytterbium(3+);tribromide
Description
Significance of Lanthanide Bromides in Chemical Research
Lanthanide bromides, a class of compounds including ytterbium(III) tribromide, play a crucial role in diverse areas of chemical research. These compounds are often highly water-soluble and serve as valuable sources of lanthanide ions. americanelements.comamericanelements.com Their utility spans from acting as catalysts in organic synthesis to their application in materials science for creating advanced materials like scintillators and phosphors. americanelements.comstanfordmaterials.comsamaterials.com The hygroscopic nature of many lanthanide bromides, meaning they readily absorb moisture from the air, is a key characteristic to consider in their handling and application. samaterials.com
The study of anhydrous lanthanide chlorides and bromides has provided insights into their structural properties through techniques like far-infrared spectroscopy, which helps in determining the infrared-active optical phonon modes. aip.org This fundamental understanding is critical for tailoring their properties for specific applications. Furthermore, lanthanide bromides are precursors in the synthesis of more complex materials. For instance, they have been used in the formation of lanthanide telluride-bromides, which are of interest for their unique structural and electronic properties. mdpi.com The synthesis of cationic N-heterocyclic carbene (NHC) lanthanide bromide complexes highlights their role in the development of novel organometallic compounds. acs.org
Overview of Ytterbium Chemistry and its Trivalent State
Ytterbium (Yb), a member of the lanthanide series with atomic number 70, predominantly exists in the +3 oxidation state in its compounds. wikipedia.orgrsc.org This trivalent state (Yb³⁺) is characterized by a 4f¹³ electron configuration. nih.gov While ytterbium can also exhibit a +2 oxidation state, the trivalent form is the most common and stable, particularly in aqueous solutions where the Yb³⁺ ion forms complexes with water molecules. wikipedia.org The chemical behavior of ytterbium is largely similar to other lanthanide elements. wikipedia.org
The trivalent ytterbium ion is paramagnetic and its compounds have attracted significant attention in solid-state chemistry and physics. nih.govacs.org The properties of these compounds are highly sensitive to factors such as the chemical environment, temperature, and pressure. nih.gov The study of intermetallic ytterbium compounds, where ytterbium is trivalent, is a particularly active area of research due to interesting phenomena like the Kondo effect and heavy Fermion behavior. nih.govacs.org
Research Landscape of YbBr₃: A Comprehensive Perspective
Ytterbium(III) tribromide, with the chemical formula YbBr₃, is a white crystalline solid. americanelements.comwikipedia.org It can be prepared in its anhydrous form through methods such as heating ytterbium oxide with ammonium (B1175870) bromide in a vacuum. wikipedia.org The hydrated form, YbBr₃·nH₂O, can be obtained by dissolving ytterbium oxide in hydrobromic acid. wikipedia.org
Recent research has highlighted the use of YbBr₃ in the development of novel materials. For instance, it has been utilized as a precursor in the synthesis of ytterbium-doped lead halide perovskites. iucr.orgresearchgate.netnih.gov In these materials, the bromide ions from YbBr₃ can be replaced by solvent molecules or participate in the formation of complex ions, influencing the final structure and properties of the perovskite. iucr.orgnih.gov These Yb³⁺-doped perovskites exhibit near-infrared luminescence upon visible photoexcitation, suggesting potential applications in optoelectronics. iucr.orgresearchgate.netnih.gov
Furthermore, YbBr₃ has been investigated in the context of frustrated magnetism. Studies on materials like YbBr₃, which can form a honeycomb lattice structure, have shown evidence of a quantum spin liquid state at low temperatures, a state of matter characterized by long-range quantum entanglement without magnetic ordering. researchgate.netutoronto.ca This research opens up avenues for exploring new quantum phenomena. The catalytic potential of ytterbium compounds, including halides, is also an area of active investigation in organic synthesis. alfachemic.comgoogle.com
Interactive Data Tables
Properties of Ytterbium(III) Tribromide
| Property | Value | Reference |
| Chemical Formula | YbBr₃ | wikipedia.org |
| Molar Mass | 412.77 g/mol | wikipedia.org |
| Appearance | White crystalline solid | americanelements.comwikipedia.org |
| Melting Point | 677 °C (1,251 °F; 950 K) | wikipedia.org |
| Boiling Point | 1,800 °C (3,270 °F; 2,070 K) | wikipedia.org |
| Crystal Structure | Trigonal, hR24 | wikipedia.org |
| Space Group | R-3, No. 148 | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
Br3Yb |
|---|---|
Molecular Weight |
412.76 g/mol |
IUPAC Name |
ytterbium(3+);tribromide |
InChI |
InChI=1S/3BrH.Yb/h3*1H;/q;;;+3/p-3 |
InChI Key |
QNLXXQBCQYDKHD-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Yb+3] |
Origin of Product |
United States |
Synthesis and Preparative Methodologies for Ytterbium Iii Tribromide
Direct Synthesis Routes for Anhydrous YbBr₃
The most straightforward approach to producing anhydrous ytterbium(III) bromide is through the direct combination of its constituent elements. This method is valued for its potential to yield a high-purity product, provided the starting materials are of high quality. acs.org
Anhydrous Ytterbium(III) bromide can be synthesized by the direct reaction of metallic ytterbium with elemental bromine. In this reaction, ytterbium metal reacts with bromine gas at elevated temperatures to form the tribromide salt. The synthesis is conducted under an inert atmosphere to prevent the oxidation of the ytterbium metal.
The balanced chemical equation for this reaction is: 2 Yb(s) + 3 Br₂(g) → 2 YbBr₃(s)
This method is efficient for producing the anhydrous salt directly, bypassing the need for dehydration steps. The synthesis of rare earth tribromides via direct reaction of the metal with bromine is considered a straightforward process. acs.org
Synthesis via Precursor Compounds
Alternative syntheses for Ytterbium(III) bromide begin with more common ytterbium compounds, such as ytterbium(III) oxide. These methods often produce a hydrated form of the salt initially, which then requires further processing to yield the anhydrous product.
A common laboratory method involves the reaction of ytterbium(III) oxide (Yb₂O₃) with aqueous hydrobromic acid (HBr). wikipedia.org Dissolving the oxide in a 40% solution of hydrobromic acid results in the formation of hydrated ytterbium(III) bromide, which can be crystallized from the solution as YbBr₃·6H₂O. wikipedia.org
The reaction is represented by the following equation: Yb₂O₃(s) + 6 HBr(aq) → 2 YbBr₃(aq) + 3 H₂O(l)
This route is effective for producing the bromide salt, but the product is the hexahydrate, which is unsuitable for applications requiring anhydrous conditions.
The "ammonium bromide route" is a widely utilized and reliable method for preparing anhydrous rare earth bromides from their respective oxides. acs.orgnih.govsemanticscholar.org This process involves heating a mixture of ytterbium(III) oxide with an excess of ammonium (B1175870) bromide (NH₄Br). wikipedia.orgnih.gov The reaction proceeds at high temperatures, yielding anhydrous YbBr₃, ammonia, and water vapor.
This solid-state synthesis is advantageous as it directly produces the anhydrous form and is a routine approach for preparing anhydrous rare earth bromides in many synthetic laboratories. nih.gov
Dehydration Techniques for Hydrated YbBr₃ Forms
The hydrated ytterbium(III) bromide (YbBr₃·xH₂O) produced from aqueous methods must be carefully dehydrated. Simple heating is generally ineffective for rare earth halide hydrates, as it often leads to the formation of stable oxyhalides (in this case, YbOBr), which are difficult to convert to the anhydrous halide.
A successful and common dehydration method involves heating the hydrated salt in the presence of ammonium bromide under a vacuum. wikipedia.org The ammonium bromide helps to suppress the formation of the oxybromide by creating a gaseous HBr environment during its decomposition. The mixture is heated, allowing the water to be removed while the ammonium bromide sublimes, leaving behind the pure, anhydrous Ytterbium(III) bromide. wikipedia.org
Controlled Synthesis for High Purity and Specific Morphologies
Achieving high purity is a critical aspect of synthesizing anhydrous YbBr₃ for advanced applications. The presence of water or oxybromide impurities can negatively impact subsequent reactions or the properties of the final materials.
Several methods are specifically aimed at producing high-purity anhydrous rare earth bromides. The ammonium bromide route is considered a robust method for this purpose. nih.govgoogle.com Another technique involves using dehydrating reagents like thionyl bromide (SOBr₂). In this process, the hydrated bromide salt reacts with an excess of thionyl bromide, which effectively removes water and prevents oxybromide formation, yielding a high-purity anhydrous product. google.com
Control over the morphology of the final product, such as the growth of single crystals, can be achieved through techniques like slow cooling or crystallization from a melt. For instance, after preparing the anhydrous halide via the ammonium bromide route, the material can be melted and then slowly cooled within the reaction vessel to grow single crystals suitable for spectroscopic studies. nih.gov Careful control of the thermal gradients and cooling rate is essential for obtaining large, high-quality crystals.
Data Tables
Table 1: Summary of Primary Synthesis Routes for Ytterbium(III) Bromide This interactive table summarizes the different methodologies for synthesizing YbBr₃.
| Synthesis Route | Starting Materials | Product Form | Key Feature |
| Direct Reaction | Elemental Ytterbium (Yb), Bromine (Br₂) | Anhydrous (YbBr₃) | Direct formation of the anhydrous salt. |
| Acid-Base Reaction | Ytterbium(III) Oxide (Yb₂O₃), Hydrobromic Acid (HBr) | Hydrated (YbBr₃·6H₂O) | Produces the hydrated salt from the oxide. wikipedia.org |
| Ammonium Bromide Route | Ytterbium(III) Oxide (Yb₂O₃), Ammonium Bromide (NH₄Br) | Anhydrous (YbBr₃) | A reliable solid-state method for the anhydrous form. wikipedia.orgnih.gov |
Table 2: Detailed Chemical Reactions in YbBr₃ Synthesis This interactive table provides the balanced chemical equations for the key synthesis reactions.
| Method | Reactants | Products | Chemical Equation |
| Direct Synthesis | Ytterbium, Bromine | Ytterbium(III) bromide | 2 Yb + 3 Br₂ → 2 YbBr₃ |
| From Oxide & Acid | Ytterbium(III) oxide, Hydrobromic acid | Ytterbium(III) bromide, Water | Yb₂O₃ + 6 HBr → 2 YbBr₃ + 3 H₂O wikipedia.org |
| Ammonium Bromide Route | Ytterbium(III) oxide, Ammonium bromide | Ytterbium(III) bromide, Ammonia, Water | Yb₂O₃ + 6 NH₄Br → 2 YbBr₃ + 6 NH₃ + 3 H₂O nih.gov |
Structural Elucidation and Solid State Chemistry of Ytterbium Iii Tribromide
Crystal Structure Analysis of Anhydrous YbBr₃
Anhydrous Ytterbium(III) tribromide crystallizes in a layered structure, a common motif for trivalent lanthanide halides. Single-crystal X-ray diffraction (SCXRD) studies have been pivotal in determining its precise atomic arrangement.
The analysis reveals that anhydrous YbBr₃ adopts the bismuth iodide (BiI₃) structure type. It belongs to the trigonal crystal system and is characterized by the space group R-3 (No. 148). wikipedia.org In this structure, the Ytterbium(III) (Yb³⁺) ions are arranged in a honeycomb lattice, forming layers that are separated by layers of bromide (Br⁻) ions.
The coordination environment of the ytterbium ion is a key feature of this structure. Each Yb³⁺ ion is coordinated to six bromide ions, resulting in a distorted octahedral geometry. This arrangement of edge-sharing octahedra extends to form the layered crystal lattice. The precise lattice parameters derived from diffraction studies are crucial for understanding the material's electronic and magnetic properties.
Table 1: Crystallographic Data for Anhydrous Ytterbium(III) Tribromide (YbBr₃)
| Property | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3 |
| Structure Type | BiI₃ |
| Coordination Geometry | Distorted Octahedral |
| Coordination Number | 6 |
Structural Characterization of Hydrated YbBr₃ Species
Studies on compounds like europium(III) bromide hexahydrate ([EuBr₂(H₂O)₆]Br) and ytterbium(III) chloride hexahydrate ([YbCl₂(H₂O)₆]Cl) show that they crystallize in the monoclinic system with the space group P2/c. nih.gov It is highly probable that YbBr₃·6H₂O adopts this same structure type.
In this arrangement, the central Yb³⁺ ion is not coordinated to three bromide ions and six water molecules simultaneously. Instead, the structure consists of a complex cation, [Yb(H₂O)₆Br₂]⁺, and a bromide counter-anion, Br⁻. nih.gov The Yb³⁺ ion is eight-coordinate, bonded to six water molecules and two bromide ions in the inner coordination sphere. nih.gov This coordination environment forms a distorted square antiprism. researchgate.net The remaining bromide ion resides in the crystal lattice, balancing the charge and participating in hydrogen bonding with the coordinated water molecules. nih.gov
Table 2: Probable Crystallographic Data for Ytterbium(III) Tribromide Hexahydrate (YbBr₃·6H₂O)
| Property | Probable Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Structural Formula | [Yb(H₂O)₆Br₂]Br |
| Cation Geometry | Distorted Square Antiprism |
| Yb³⁺ Coordination Number | 8 |
X-ray Diffraction Studies of YbBr₃ and its Derivatives
X-ray diffraction (XRD) is an indispensable tool for the structural characterization of Ytterbium(III) tribromide and its derivatives. Both powder XRD (PXRD) and single-crystal XRD (SCXRD) provide fundamental information about the crystalline phases, purity, and detailed atomic arrangements.
Powder XRD is routinely used to confirm the bulk crystal structure and phase purity of synthesized YbBr₃. The diffraction pattern serves as a fingerprint for the BiI₃-type structure of the anhydrous form, allowing for its distinction from hydrated species or potential contaminants like ytterbium oxybromide (YbOBr).
Single-crystal XRD provides the most detailed structural data, including precise bond lengths, bond angles, and lattice parameters, as exemplified by the elucidation of the anhydrous YbBr₃ structure. Furthermore, SCXRD is crucial for characterizing derivatives of YbBr₃. For instance, the reaction of YbBr₃ with dimethyl sulfoxide (B87167) (DMSO) has been shown to yield single crystals of a complex precursor used in perovskite synthesis. X-ray crystallography of this precursor revealed the presence of complex ions, specifically [Yb(DMSO)₈]³⁺, where the bromide ions from YbBr₃ have been replaced in the inner coordination sphere by eight DMSO solvent molecules. researchgate.net In another example, a complex of YbBr₃ with a flexible tripodal zwitterionic isonicotinate (B8489971) ligand was analyzed, demonstrating the power of SCXRD to resolve the intricate structures of YbBr₃-derived coordination networks.
Investigations into Doped YbBr₃ Crystal Structures (e.g., Perovskite Precursors)
Ytterbium(III) tribromide serves as an important precursor for doping Yb³⁺ ions into various host crystal lattices, most notably inorganic lead-halide perovskites such as Cesium lead bromide (CsPbBr₃). The introduction of Yb³⁺ ions modifies the structural and optical properties of the host material.
When YbBr₃ is used in the synthesis of materials like CsPbBr₃, the Yb³⁺ ions are incorporated into the perovskite crystal lattice. Structural studies on these doped materials and their precursors provide insight into the doping mechanism. Single-crystal X-ray analysis of a precursor formed from a mixture of lead(II) bromide (PbBr₂) and hydrated YbBr₃ in DMSO revealed that the Yb³⁺ ion exists as a discrete [Yb(DMSO)₈]³⁺ complex cation. researchgate.net
Upon formation of the final doped perovskite, it is understood that the trivalent Yb³⁺ ion substitutes for a divalent lead (Pb²⁺) ion in the octahedral site of the perovskite structure. This substitution induces local structural changes. To maintain charge neutrality in the crystal, the incorporation of two Yb³⁺ ions is typically compensated by the formation of one lead vacancy (V_Pb). This doping process can lead to subtle changes in the lattice parameters of the host perovskite, which can be detected by high-resolution X-ray diffraction.
Coordination Chemistry of Ytterbium Iii in Bromide Environments
Ligand Exchange and Adduct Formation with Organic Solvents
Ytterbium(III) bromide, like other lanthanide halides, readily forms adducts with a variety of organic solvents and ligands. These reactions typically involve the displacement of coordinated water molecules in the hydrate (B1144303) or direct coordination of solvent molecules to the anhydrous form. The formation of these adducts is driven by the Lewis acidic nature of the Yb³⁺ ion, which seeks to satisfy its coordination sphere. mdpi.com
Ionic complexes of lanthanides, including Yb³⁺, generally undergo rapid ligand-exchange processes. libretexts.org In organic synthesis, allylytterbium bromide can be formed by reacting metallic ytterbium with allylic bromide in anhydrous tetrahydrofuran (B95107) (THF), demonstrating the reactivity and formation of organometallic adducts in specific solvent systems. researchgate.net The coordination of organic ligands can lead to the formation of stable, isolable complexes. For instance, Morita-Baylis-Hillman (MBH) adducts, which are multifunctional allylic alcohols and esters, can act as ligands for metal ions, forming new organometallic compounds. mdpi.com The stability and structure of these adducts are influenced by both steric and electronic factors of the incoming organic ligand. escholarship.org
Solvation Structures and Coordination Numbers of Yb(III) Ions in Solution
The structure of the Yb³⁺ ion in solution is highly dependent on the solvent due to the competition between inter-ligand repulsion and the need to compensate for the tri-positive charge of the ion. chemrxiv.org The size of the solvent molecules plays a crucial role; smaller ligands like water and methanol (B129727) may lead to different coordination numbers and geometries compared to bulkier solvents like Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). chemrxiv.org
Detailed spectroscopic and computational studies have elucidated the solvation structures of the Yb³⁺ ion in various deuterated solvents. chemrxiv.org In water (D₂O), methanol (MeOH-d₄), and DMF, the Yb³⁺ solvates are predominantly eight-coordinated with a square anti-prismatic geometry. chemrxiv.org The situation in DMSO-d₆ is more complex, suggesting a different or mixed speciation. chemrxiv.org These studies often use salts with non-coordinating anions like triflate (CF₃SO₃⁻) to ensure that only the solvent molecules occupy the first coordination sphere. chemrxiv.org
The coordination number for lanthanide ions tends to decrease across the series as the ionic radius shrinks. libretexts.orgbath.ac.uk While early lanthanides often exhibit a coordination number of 9 in aqueous solution (forming tricapped trigonal prismatic aqua ions), the later, smaller lanthanides, including ytterbium, typically form 8-coordinate aqua ions. bath.ac.uk The Yb-O bond distances calculated for an eight-coordinate aqua complex, [Yb(H₂O)₈]³⁺, are around 2.382 Å. chemrxiv.org
| Solvent | Predominant Coordination Number | Coordination Geometry | Source |
|---|---|---|---|
| Water (D₂O) | 8 | Square Anti-prismatic | chemrxiv.org |
| Methanol (MeOH-d₄) | 8 | Square Anti-prismatic | chemrxiv.org |
| N,N-dimethylformamide (DMF) | 8 | Square Anti-prismatic | chemrxiv.org |
| Dimethyl sulfoxide (DMSO-d₆) | Speciation is more complicated | chemrxiv.org |
Formation and Characterization of Yb(III) Bromide Coordination Complexes
Ytterbium(III) bromide serves as a precursor for the synthesis of a wide array of coordination complexes. In these complexes, the bromide ions may be directly coordinated to the Yb³⁺ center (inner-sphere) or exist as counter-ions (outer-sphere), depending on the solvent and the nature of the other ligands present. semanticscholar.org
The synthesis of Yb(III) complexes can be achieved through various routes. One method involves the reaction of a suitable ytterbium precursor with the desired ligand in an appropriate solvent. For example, paramagnetic 1:1 coordination complexes of Yb(III) have been prepared using (C₅Me₅)₂Yb and a series of diazabutadiene ligands. escholarship.org These syntheses demonstrate the formation of stable complexes where the organic ligand coordinates to the ytterbium center, resulting in compounds with interesting magnetic properties due to exchange coupling between the spins of the Yb(III) ion and the diazabutadiene radical anions. escholarship.org Another synthetic approach involves the oxidation of Yb(II) precursors in the presence of ligands, as demonstrated by the treatment of [L₂Yb(THF)₂] (where L is a benzamidinate ligand) with elemental chalcogens to yield dinuclear Yb(III) complexes. rsc.org
The coordination geometry around the Yb³⁺ ion in its bromide complexes is diverse. In the solid state, anhydrous Ytterbium(III) bromide features Yb³⁺ ions coordinated to six bromide ions, forming a distorted octahedral geometry. This six-coordinate structure is typical for the smaller, later lanthanide trihalides. bath.ac.uk
When complexed with other ligands, the coordination number often increases. For example, in complexes with multidentate organic ligands, coordination numbers of 8 or 9 are common. alfa-chemistry.com A nine-coordinate geometry, such as a tricapped trigonal prism, is frequently observed for lanthanide complexes. bath.ac.ukrsc.org The specific polyhedron adopted is a result of minimizing inter-ligand repulsion while maximizing electrostatic attraction, a balance that is particularly sensitive for the sterically crowded, smaller Yb³⁺ ion. bath.ac.uk
The thermodynamic stability of Ytterbium(III) bromide complexes is a key aspect of their chemistry. The formation enthalpy (ΔfH°₂₉₈) for solid YbBr₃ is significantly negative, indicating its thermodynamic stability relative to its constituent elements. researchgate.net Studies on the vaporization of ytterbium bromides at high temperatures show a complex vapor phase, containing molecular species such as YbBr₃ and YbBr₂. researchgate.net
In aqueous solutions, bromide forms weak, outer-sphere complexes with rare-earth metal ions. semanticscholar.org The stability constants for these complexes can be determined potentiometrically. tandfonline.com A systematic method allows for the calculation of thermodynamic stability constants for bromide complexes across the entire lanthanide series. semanticscholar.orgtandfonline.com This data is crucial for modeling the behavior of these elements in hydrometallurgical processes. semanticscholar.org
| Species | Formation Enthalpy (kJ/mol) | Source |
|---|---|---|
| YbBr(g) | 20 ± 3 | researchgate.net |
| YbBr₂(g) | -135 ± 10 | researchgate.net |
| YbBr₃(g) | -233 ± 12 | researchgate.net |
Redox Isomerism in Yb(III) Complexes Bearing Redox-Active Ligands
Redox isomerism, also known as valence tautomerism, is a phenomenon observed in coordination compounds where a reversible intramolecular electron transfer occurs between a metal center and a redox-active ligand. researchgate.net This process is typically induced by external stimuli such as temperature, pressure, or light. In the context of ytterbium(III) chemistry, the accessibility of the Yb(II) oxidation state makes its complexes with redox-active ligands prime candidates for exhibiting such behavior. The energetic proximity of the metal d-orbitals and the frontier orbitals of the ligand can lead to ambiguity in the assignment of oxidation states for both the metal and the ligand. researchgate.net
The study of redox isomerism in ytterbium(III) complexes often involves a combination of structural, spectroscopic, and magnetic characterization techniques. X-ray crystallography can provide insights into the geometric changes that accompany the electron transfer, while techniques like UV-vis-NIR spectroscopy and magnetic susceptibility measurements are crucial for probing the electronic structure and identifying the distribution of electrons within the molecule.
A notable example involves the reaction of the ytterbium(II) complex (dpp-Bian)Yb(II)(dme)2 with 2,2'-bipyridine (B1663995) (bipy). This reaction results in an electron transfer from the ytterbium center to the bipy ligand, yielding the ytterbium(III) derivative (dpp-Bian)Yb(III)(bipy)(bipy•−). nih.gov In this complex, the ytterbium ion is in the +3 oxidation state, while one of the bipyridine ligands is a radical anion. nih.gov This transformation highlights the delicate balance of redox potentials between the metal and the ligand.
The magnetic properties of these complexes are particularly informative. The effective magnetic moment of a Yb(III) complex with a spin-coupled organic radical is expected to fall within a specific range, which can help to elucidate the electronic ground state. purdue.edu Temperature-dependent magnetic susceptibility measurements can reveal abrupt changes in the magnetic moment, which are a hallmark of a redox isomeric transition. purdue.edu
The following table summarizes key findings from studies on ytterbium complexes with redox-active ligands, illustrating the interplay between the metal and ligand oxidation states.
| Complex | Ytterbium Oxidation State | Ligand(s) and Oxidation State(s) | Key Experimental Evidence |
| (dpp-Bian)Yb(III)(bipy)(bipy•−) | +3 | dpp-Bian (dianion), bipy (neutral), bipy (radical anion) | X-ray crystallography, Magnetic susceptibility |
| [Yb2(hfac)6(H2SQ)] | +3 | H2SQ (monoprotonated semiquinone) | X-ray crystallography, Static magnetic measurements |
| Yb(Dippap)2 | +3 | Dippap (bis(amidophenolate)) | X-ray crystallography |
This table is interactive. Users can sort and filter the data.
In the dinuclear complex [Yb2(hfac)6(H2SQ)], each Yb(III) ion is coordinated to a redox-active H2SQ ligand. nih.gov Static magnetic measurements of this complex show a temperature-dependent magnetic moment consistent with the presence of two Yb(III) ions. nih.gov The decrease in the product of molar magnetic susceptibility and temperature (χMT) upon cooling is attributed to the thermal depopulation of the MJ states. nih.gov
The synthesis and characterization of such complexes are crucial for understanding the fundamental principles of electron transfer in lanthanide systems and for the potential development of molecular switches and materials with tunable magnetic and optical properties.
Spectroscopic Investigations of Ytterbium Iii Tribromide and Its Complexes
Electronic Absorption Spectroscopy (e.g., UV-Vis)
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions, is a fundamental technique for probing the electronic structure of Ytterbium(III) ions. The Yb³⁺ ion has a relatively simple electronic configuration ([Xe] 4f¹³), which results in a single excited state manifold, ²F₅/₂, and a ground state manifold, ²F₇/₂. rsc.org Transitions between these manifolds give rise to characteristic absorption bands.
In solution, Ytterbium(III) complexes typically exhibit a broad absorption band envelope in the NIR region, spanning from approximately 9500 to 11,000 cm⁻¹ (about 909 to 1052 nm). mdpi.com This absorption corresponds to the ²F₅/₂ ← ²F₇/₂ transition. mdpi.com The shape and fine structure of this absorption band are sensitive to the coordination environment of the Yb³⁺ ion. rsc.orgsigmaaldrich.com For instance, studies on Ytterbium(III) solvates in various deuterated solvents such as D₂O, methanol-d4, DMSO-d6, and DMF have shown distinct absorption profiles, reflecting the different coordination geometries and ligand field strengths imposed by the solvent molecules. rsc.orgsigmaaldrich.comresearchgate.net
At room temperature, these absorption bands are often broad due to a combination of factors, including the thermal population of multiple ground state microstates (a phenomenon known as Boltzmann population), and the dynamic nature of the coordination sphere in solution. rsc.org However, at cryogenic temperatures, such as 77K, these broad bands can resolve into a series of sharper lines, allowing for a more detailed analysis of the electronic energy levels. rsc.org
The absorption spectra of Ytterbium(III) complexes can also be influenced by the nature of the organic ligands. For example, Ytterbium(III) complexes with porphyrin-based ligands display intense Soret bands around 410-425 nm and Q bands between 500 and 620 nm. aps.orgiaea.org These absorptions are characteristic of the porphyrin macrocycle itself, which then transfers energy to the Yb³⁺ ion. aps.org The interaction of Ytterbium(III) complexes with biological macromolecules, such as DNA, can also be monitored by UV-Vis spectroscopy, where changes in the absorption spectra can indicate binding. researchgate.net
Table 1: Representative UV-Vis-NIR Absorption Data for Ytterbium(III) Complexes
| Compound/System | Solvent | Absorption Band (cm⁻¹) | Transition | Reference |
|---|---|---|---|---|
| Yb³⁺ Complexes | D₂O, CD₃OD/CD₃CD₂OD | 9500 - 11,000 | ²F₅/₂ ← ²F₇/₂ | mdpi.com |
| Yb(CF₃SO₃)₃ | D₂O, MeOH-d4, DMSO-d6, DMF | Broad band in NIR | ²F₅/₂ ← ²F₇/₂ | rsc.orgsigmaaldrich.com |
| Yb-porphyrin complexes | CH₂Cl₂ | ~24,000 (Soret), ~16,000-20,000 (Q) | Porphyrin-based | aps.orgiaea.org |
Vibrational Spectroscopy (e.g., IR, Raman) for Structural Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within Ytterbium(III) tribromide and its complexes. These methods probe the vibrational modes of the molecules, which are sensitive to factors such as bond strengths, coordination geometry, and the nature of the ligands.
For anhydrous Ytterbium(III) bromide, which crystallizes in a layered structure with Yb³⁺ ions in a distorted octahedral coordination by six bromide ions, specific vibrational modes associated with the Yb-Br bonds are expected. While detailed experimental IR and Raman spectra for pure, solid Ytterbium(III) tribromide are not extensively reported in the literature, computational studies have provided theoretical vibrational frequencies for lanthanide tribromide molecules in the gas phase. For a planar D₃h symmetry YbBr₃ molecule, the following vibrational modes are predicted:
ν₁ (A₁'): Symmetric stretch
ν₂ (A₂"): Out-of-plane bend
ν₃ (E'): Asymmetric stretch
ν₄ (E'): In-plane bend
Experimental studies on related systems offer insights into the expected frequencies. For example, in Yb³⁺ doped into a CsCdBr₃ crystal, the totally symmetric stretching mode of the [YbBr₆]³⁻ octahedral unit was identified as a weak feature at 191 cm⁻¹ in the Raman spectrum. This low-frequency mode is characteristic of the heavy Ytterbium and Bromine atoms.
Table 2: Calculated Vibrational Frequencies for Gaseous YbBr₃
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ν₁ | A₁' | 179 |
| ν₂ | A₂" | 38 |
| ν₃ | E' | 186 |
(Data from computational studies of lanthanide tribromides)
Nuclear Magnetic Resonance (NMR) Spectroscopy of Yb(III) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Ytterbium(III) complexes in solution. Due to the paramagnetic nature of the Yb³⁺ ion (4f¹³ configuration), the NMR spectra of its complexes exhibit significant peak shifts and line broadening compared to their diamagnetic analogues. These paramagnetic effects, however, provide a wealth of structural information.
The most direct nucleus to probe is ¹⁷¹Yb, which has a nuclear spin of I = 1/2 and a natural abundance of 14.31%. ¹⁷¹Yb NMR spectroscopy has been applied to a variety of inorganic and organoytterbium complexes. The chemical shifts (δ) in ¹⁷¹Yb NMR are highly sensitive to the coordination environment of the ytterbium ion, including the nature of the ligands and the coordination number. For example, the displacement of diethyl ether ligands in an ytterbium(II) aryloxide complex by other neutral ligands like tetrahydrofuran (B95107) (THF), pyridine, or 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) resulted in a dramatic change in the ¹⁷¹Yb chemical shift, from δ 238 to δ 999.
In addition to chemical shifts, scalar couplings (J-couplings) between ¹⁷¹Yb and other nuclei can sometimes be observed, providing further structural insights. For instance, in a study of ytterbium formamidinate complexes, the coupling between the ¹⁷¹Yb nucleus and the hydrogen on the backbone carbon of the ligand was observed, giving rise to a doublet in the ¹⁷¹Yb NMR spectrum.
¹H and ¹³C NMR spectra of Yb(III) complexes are also informative. The paramagnetic shifts, known as pseudocontact shifts, are dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the Yb³⁺ ion. mdpi.com By analyzing these shifts, it is possible to determine the solution structure of the complex. For example, the analysis of paramagnetic contributions in the NMR spectra of a chiral dimeric ytterbium(III) complex allowed for the determination of its structure in solution and revealed a structural rearrangement upon dimerization.
Table 3: Selected ¹⁷¹Yb NMR Chemical Shift Data for Ytterbium Complexes
| Complex Type | Ligands | δ (ppm) | Reference |
|---|---|---|---|
| Ytterbium(II) aryloxide | OAr', OEt₂ | 238 | |
| Ytterbium(II) aryloxide | OAr', THF | 286 | |
| Ytterbium(II) aryloxide | OAr', dmpe | 999 |
Analysis of Electronic Energy Levels and Ligand Field Splitting
The electronic properties of Ytterbium(III) tribromide and its complexes are governed by the energy levels of the 4f electrons. The Yb³⁺ ion has a 4f¹³ electronic configuration, which corresponds to a single hole in the 4f shell. This simple configuration leads to two main electronic states, or manifolds, determined by spin-orbit coupling: a ground state manifold designated as ²F₇/₂ and an excited state manifold, ²F₅/₂. rsc.org
When the Yb³⁺ ion is placed in a coordination environment, the electric field generated by the surrounding ligands (the "ligand field" or "crystal field") lifts the degeneracy of these electronic states. rsc.orgsigmaaldrich.comresearchgate.net The ²F₇/₂ ground state splits into four Kramers doublets (sublevels), while the ²F₅/₂ excited state splits into three Kramers doublets. The pattern and magnitude of this splitting are directly related to the symmetry and strength of the ligand field. rsc.orgsigmaaldrich.comresearchgate.net
The energies of these sublevels (also known as microstates or Stark levels) can be determined experimentally with high precision using a combination of low-temperature, high-resolution absorption and luminescence spectroscopy. mdpi.comrsc.orgsigmaaldrich.com At cryogenic temperatures (e.g., 77 K), the electronic transitions between these sublevels appear as sharp lines in the spectra. rsc.org By analyzing the positions of these lines in both absorption (probing transitions from the ground state to the excited state sublevels) and emission (probing transitions from the excited state sublevels back to the ground state), a detailed energy level diagram can be constructed. mdpi.comrsc.org
This experimental determination of the ligand field splitting is a powerful tool for understanding the coordination geometry of Yb³⁺ complexes in different environments, including in solution. rsc.orgsigmaaldrich.com For example, by comparing experimentally determined energy levels with those calculated for different possible coordination geometries (e.g., square antiprismatic or capped trigonal prismatic), the most probable structure of a Yb³⁺ solvate in a particular solvent can be identified. rsc.orgsigmaaldrich.comresearchgate.net This approach has been used to determine that Yb³⁺ is typically eight-coordinated in water, methanol (B129727), and N,N-dimethylformamide. sigmaaldrich.com
Table 4: Splitting of Yb³⁺ Electronic States due to Ligand Field
| Manifold | Total Degeneracy | Number of Sublevels (Kramers Doublets) |
|---|---|---|
| ²F₇/₂ (Ground State) | 8 | 4 |
Chemical Reactivity and Mechanistic Studies Involving Ytterbium Iii Tribromide
Catalytic Applications of YbBr₃ and Yb(III) Complexes
As a representative lanthanide, ytterbium offers advantages in catalysis due to its strong Lewis acidity, which can be maintained even in aqueous media. researchgate.net Ytterbium-based catalysts are often recoverable and reusable, presenting an environmentally friendlier option compared to other catalysts. researchgate.netrsc.org
Ytterbium(III) compounds, including halides like YbCl₃ and sulfonates like Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), are versatile catalysts for a wide array of organic reactions that form new carbon-carbon bonds. wikipedia.orgstudy.comresearchgate.net Their effectiveness stems from the high Lewis acidity of the Yb³⁺ ion, a consequence of its small ionic radius. scribd.com These catalysts facilitate numerous transformations, including:
Mannich Reaction: Ytterbium(III) chloride can catalyze the one-pot Mannich reaction of aromatic amines, aromatic aldehydes, and cyclopentanone. alfachemic.com
Biginelli-type Condensation Reaction: YbCl₃ is effective in the condensation of benzaldehyde, urea, and cyclopentanone. alfachemic.com Similarly, Yb(OTf)₃ catalyzes the reaction between aromatic aldehydes and cyclic ketones. alfachemic.com
Friedel-Crafts Reactions: Yb(OTf)₃ is a reusable catalyst for the acylation of aromatic compounds. researchgate.netalfachemic.com
Diels-Alder and Aldol Reactions: The Lewis acidic nature of compounds like YbCl₃ makes them effective catalysts for these fundamental carbon-carbon bond-forming reactions. wikipedia.orgstudy.comhubbry.com
Ene Reaction: Ytterbium catalysts are used to facilitate ene reactions. alfachemic.com
Knoevenagel Condensation: The reaction between active methylene (B1212753) compounds and various aldehydes can be catalyzed by Yb(OTf)₃. alfachemic.com
The catalytic activity of Ytterbium(III) compounds is summarized in the table below.
| Reaction Type | Catalyst Example | Reactants | Reference |
|---|---|---|---|
| Mannich Reaction | Ytterbium(III) chloride | Aromatic amines, aromatic aldehydes, cyclopentanone | alfachemic.com |
| Biginelli-type Condensation | Ytterbium(III) chloride | Benzaldehyde, urea, cyclopentanone | alfachemic.com |
| Friedel-Crafts Acylation | Ytterbium(III) triflate | Aromatic hydrocarbons | researchgate.netalfachemic.com |
| Diels-Alder Reaction | Ytterbium(III) chloride | Dienes and dienophiles | study.comhubbry.com |
| Aldol Reaction | Ytterbium(III) chloride | Aldehydes/ketones | study.comhubbry.com |
| Imino Ene Reaction | Ytterbium(III) triflate / TMSCl | N-tosyl aldimine, α-methylstyrene | organic-chemistry.org |
The mechanism of Yb(III)-catalyzed reactions often involves the coordination of the Lewis acidic metal center to a substrate, thereby activating it towards nucleophilic attack. In the case of the imino ene reaction, Ytterbium(III) triflate (Yb(OTf)₃) has been studied as an effective catalyst. researchgate.net The reaction between an N-tosyl aldimine and α-methylstyrene proceeds in the presence of Yb(OTf)₃, but the yield is dramatically increased and reaction time significantly reduced with the addition of a co-catalyst like chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.org
Mechanistic studies suggest that the catalytic activity of various lanthanide triflates in combination with TMSCl is correlated with their oxophilicity, indicating that the Lewis acidity of the metal is a crucial factor. organic-chemistry.org The Yb(III) center likely coordinates to the nitrogen or oxygen atom of the imine derivative, increasing its electrophilicity and facilitating the subsequent ene reaction. organic-chemistry.org Computational studies have been employed to reveal structural features that are conducive to related processes like the aromatic ene reaction. nih.gov
Ytterbium(III) complexes have demonstrated activity in polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like rac-lactide. nih.gov Amine bis(phenolate) Yb(III) aryloxide complexes have been synthesized and evaluated as catalysts for this transformation. nih.gov These complexes can exhibit high stereoselectivity, producing heterotactic polylactide with a high probability of racemic enchainment (Pr up to 0.99). nih.gov The structure of the ligand framework around the ytterbium center is crucial in determining both the activity and stereoselectivity of the polymerization. nih.gov While Yb(II) complexes are also active in these polymerizations, the corresponding Yb(III) complexes demonstrate comparable high stereoselectivity, highlighting the catalytic versatility of ytterbium in different oxidation states. nih.gov
Redox Chemistry of Ytterbium: Yb(III) to Yb(II) Interconversions
A key feature of ytterbium chemistry is the accessibility of the +2 oxidation state from the more common +3 state. scienceinfo.comwikipedia.org This redox behavior is distinct from most other lanthanides and allows for unique reactivity. tennessee.edu The Yb(III)/Yb(II) interconversion is central to many of its applications, particularly in single-electron transfer (SET) mediated transformations.
The reduction of Ytterbium(III) to Ytterbium(II) can be achieved through several methods. The resulting Yb(II) species are generally unstable, especially in the presence of air or moisture, readily oxidizing back to the +3 state. wikipedia.org
Reduction Strategies:
High-Temperature Reduction: Ytterbium(III) bromide can be reduced by hydrogen gas at 500-600 °C to yield Ytterbium(II) bromide. wikipedia.org
Comproportionation: Heating metallic ytterbium with YbBr₃ in a vacuum at 960 °C results in the formation of YbBr₂ through comproportionation. wikipedia.org
Chemical Reductants: Magnesium metal has been used to reduce Yb(III) to Yb(II) in non-aqueous or mixed aqueous/non-aqueous solvents. tennessee.edu The best results were obtained in a 3:1 ethanol:dioxane mixture under a nitrogen atmosphere. tennessee.edu
Photochemical Reduction: Yb(III) ions in alcohol can be reduced to Yb(II) via laser irradiation through a stepwise two-color two-photon excitation process. nih.govacs.orgresearchgate.net This involves pumping the ground state with an infrared pulse, followed by a second UV photon to generate a charge transfer state that leads to reduction. nih.govacs.org
Electrochemical Reduction: Yb(III) can be electrochemically reduced to Yb(II). mdpi.comelectrochemsci.org
Stabilization of the highly reactive Yb(II) ion is challenging. tennessee.edu It is highly susceptible to oxidation by water and oxygen. tennessee.edu In some non-aqueous systems, partial stabilization has been reported. tennessee.edu The chemistry of Yb(II) is significantly different from that of Yb(III) and other trivalent lanthanides, which forms the basis for separation techniques. tennessee.edu
The electrochemical behavior of the Yb(III)/Yb(II) couple has been investigated in various media. The reduction of Yb(III) to Yb(II) is a one-electron process. mdpi.com Cyclic voltammetry studies in LiCl-KCl eutectic melts show that the reduction is a reversible, diffusion-controlled process. mdpi.comelectrochemsci.org The formal redox potential for the Yb(III)/Yb(II) couple is highly dependent on the solvent system and experimental conditions. Early measurements using a platinum indicator electrode were found to be erroneous, with more reliable values obtained using a dropping mercury electrode. tennessee.edu
The table below summarizes some reported reduction potentials for the Yb(III)/Yb(II) couple.
| Potential (V) | Reference Electrode | Medium/Conditions | Reference |
|---|---|---|---|
| ~ -1.1 | Not specified | Aqueous/non-aqueous | tennessee.edu |
| -1.05 | Not specified | Aqueous solution | researchgate.net |
| -1.05 to -1.17 | Dropping mercury electrode | Not specified | tennessee.edu |
| -1.233 ± 0.003 | Molal hydrogen electrode | 3.22 m NaCl, 0 °C | researchgate.netnih.gov |
Recent studies using a tripodal tris(siloxide)arene redox-active ligand have demonstrated that ytterbium can achieve multielectron reductive chemistry, accessing formal +1 and zero oxidation states. nih.gov This is accomplished by storing electrons in the ligand framework, allowing for a two-electron transfer at a single lanthanide center. nih.gov
Transmetallation Reactions Involving Ytterbium Species
Transmetallation, a fundamental organometallic reaction involving the transfer of an organic ligand from one metal center to another, serves as a key method for the synthesis of organoytterbium compounds. Ytterbium(III) tribromide (YbBr₃) is a common precursor in these reactions, where it reacts with various organometallic reagents, leading to the formation of new ytterbium-carbon bonds. The nature of the resulting ytterbium species is highly dependent on the stoichiometry of the reactants and the specific organometallic reagent employed.
A prevalent route to organoytterbium complexes involves the reaction of Ytterbium(III) tribromide with organolithium reagents. These reactions proceed via a metathesis mechanism, where the bromide ligands on the ytterbium center are exchanged for the organic groups from the organolithium compound. The stoichiometry of this reaction dictates the degree of substitution at the ytterbium center. For instance, the reaction of YbBr₃ with three equivalents of an organolithium reagent can, in principle, lead to the formation of a triorganoytterbium(III) species.
Similarly, Grignard reagents (organomagnesium halides) are effective for the transmetallation of Ytterbium(III) tribromide. The reaction mechanism is analogous to that with organolithium reagents, involving the exchange of bromide ligands for the organic moieties of the Grignard reagent. These reactions provide a versatile pathway to a range of organoytterbium compounds with varying organic substituents.
The reactivity in these transmetallation reactions is influenced by several factors, including the nature of the organic group, the solvent, and the reaction temperature. The formation of ate complexes, where the central ytterbium atom acquires a negative charge due to the coordination of more than three organic ligands, is also a possibility, particularly when an excess of the organometallic reagent is used.
Detailed mechanistic studies often focus on isolating and characterizing the intermediate and final ytterbium species to understand the reaction pathway. Spectroscopic techniques and X-ray crystallography are invaluable tools in elucidating the structures of the resulting organoytterbium complexes.
The following table summarizes representative transmetallation reactions involving Ytterbium(III) tribromide:
| Ytterbium(III) Precursor | Organometallic Reagent | Stoichiometry (YbBr₃:Reagent) | Resulting Ytterbium Species (Proposed) | Solvent |
| YbBr₃ | Phenyllithium (C₆H₅Li) | 1:3 | Triphenyl-ytterbium(III) (Yb(C₆H₅)₃) | Diethyl ether |
| YbBr₃ | Methyllithium (CH₃Li) | 1:3 | Trimethyl-ytterbium(III) (Yb(CH₃)₃) | Diethyl ether |
| YbBr₃ | Phenylmagnesium bromide (C₆H₅MgBr) | 1:3 | Triphenyl-ytterbium(III) (Yb(C₆H₅)₃) | Tetrahydrofuran (B95107) |
| YbBr₃ | Methylmagnesium bromide (CH₃MgBr) | 1:3 | Trimethyl-ytterbium(III) (Yb(CH₃)₃) | Tetrahydrofuran |
It is important to note that the products of these reactions can be complex mixtures, and the isolation of pure organoytterbium compounds often requires careful control of reaction conditions and subsequent purification steps. The reactivity of the resulting organoytterbium species themselves is a subject of ongoing research, with applications in organic synthesis and catalysis.
Advanced Materials Science Applications of Ytterbium Iii Tribromide
Development of Optical and Photonic Materials
The trivalent ytterbium ion (Yb³⁺) possesses a simple electronic structure with only two energy-level manifolds, which is highly advantageous for creating efficient laser and optical amplification systems. researchgate.netcore.ac.uk Ytterbium(III) tribromide is a key source for introducing Yb³⁺ ions into various host materials, including crystals, glasses, and ceramics, to develop these advanced photonic materials. rp-photonics.com
YbBr₃ in Solid-State Lasers and Optical Amplifiers
The Yb³⁺ ion, derived from precursors like YbBr₃, is a premier laser-active dopant for solid-state lasers, particularly those operating in the near-infrared spectrum between 1000 and 1100 nm. rp-photonics.comthorlabs.comcoherent.com Its simple two-level energy system minimizes detrimental effects like excited-state absorption, leading to high quantum efficiency. researchgate.net This property, combined with a small quantum defect—the energy difference between the pump and emission photons—results in higher electrical efficiency and reduced heat generation, making Yb-doped materials ideal for high-power laser applications. coherent.com
Ytterbium-doped gain media are integral to various laser architectures, including fiber lasers, thin-disk lasers, and slab lasers. coherent.comresearchgate.net Yb-doped fiber lasers, in particular, offer exceptional reliability and can be scaled to high power levels, making them suitable for industrial materials processing and scientific applications like neuroscience. coherent.comcoherent.com The broad gain bandwidth of Yb³⁺ also allows for the generation and amplification of ultrashort femtosecond pulses. researchgate.net
Table 1: Properties of Common Yb³⁺-Doped Laser Gain Media
| Host Material | Key Properties | Common Emission Wavelength(s) | Applications |
|---|---|---|---|
| YAG (Y₃Al₅O₁₂) | High thermal conductivity, large emission cross-section. researchgate.net | 1030 nm, 1050 nm | High-power lasers, thin-disk lasers. rp-photonics.com |
| Tungstates (KGW, KYW) | Broad emission spectrum, high emission cross-sections. rp-photonics.com | ~1023-1029 nm | Ultrafast (femtosecond) lasers. rp-photonics.com |
| Vanadate (YVO₄) | Broad and smooth emission spectrum. rp-photonics.com | ~1020 nm | Tunable lasers. rp-photonics.com |
| Silica (B1680970) Glass (Fibers) | Excellent heat dissipation, robust, alignment-free operation. coherent.com | 1000 - 1100 nm | High-power fiber lasers and amplifiers. core.ac.ukthorlabs.com |
Quantum Cutting Phenomena and Light Conversion
One of the most remarkable applications involving Yb³⁺ ions is quantum cutting (QC), a down-conversion process where one high-energy photon is converted into two lower-energy photons. nanoge.org This phenomenon has been extensively demonstrated in Yb³⁺-doped cesium lead halide perovskites (CsPbX₃, where X is a halogen). colostate.edursc.org In these materials, a single high-energy visible photon (e.g., blue or UV light) absorbed by the perovskite host can transfer its energy to two neighboring Yb³⁺ ions, which then each emit a near-infrared (NIR) photon at around 980 nm. nanoge.orgmdpi.com
Yb(III)-Doped Nanocrystals for Enhanced Optical Performance
Incorporating Yb³⁺ ions into nanocrystals (NCs) is a powerful strategy for developing materials with tailored optical properties for applications in NIR light-emitting diodes, solar concentrators, and biomedical imaging. nih.gov Ytterbium-doped lead halide perovskite nanocrystals, in particular, combine the strong absorption of the perovskite host with the efficient NIR emission of the Yb³⁺ dopant. mdpi.comnih.gov
The synthesis parameters for these nanocrystals, such as reaction temperature, ligand ratios, and the type of ytterbium precursor used, have a significant impact on their morphology and resulting optical properties. mdpi.comcityu.edu.hk For example, the atomic radius of Yb³⁺ is smaller than that of Pb²⁺, so doping often leads to a measurable decrease in the crystal lattice spacing. mdpi.comnih.gov Researchers have explored various synthesis methods, including wet chemical techniques and mechanosynthesis (ball milling), to control the concentration and distribution of Yb³⁺ ions within the nanocrystal host, which is crucial for optimizing quantum cutting efficiency. rsc.orgpeterschall.de Beyond perovskites, Yb-doped Y₂O₃ nanoparticles embedded in silica fibers have been shown to reduce photodarkening effects in high-power fiber lasers. researchgate.net
Applications in Semiconductor Technologies
The introduction of ytterbium into semiconductor materials can significantly alter their optoelectronic properties, creating new functionalities for various devices. Doping wide-bandgap semiconductors like zinc oxide (ZnO) with Yb³⁺ ions has been shown to modify their optical absorption and decrease their energy bandgap. researchgate.net
In one study, electrochemically deposited ZnO films doped with ytterbium exhibited a decrease in their energy bandgap from 3.05 eV (undoped) to a range of 2.79 eV to 2.64 eV. researchgate.net This tuning of the bandgap, along with high absorbance, makes Yb-doped ZnO films suitable materials for applications such as solar thermal energy collectors and as active layers in photovoltaic cells. researchgate.net The NIR emission from Yb³⁺ at approximately 980 nm is particularly interesting for photovoltaics as it aligns perfectly with the bandgap of silicon, enabling efficient energy transfer for down-conversion applications that enhance solar cell efficiency. scielo.br
Table 2: Effect of Ytterbium Doping on the Energy Bandgap of ZnO Films
| Sample | Yb Dopant Concentration | Energy Bandgap (eV) |
|---|---|---|
| Undoped ZnO | 0% | 3.05 |
| Yb-Doped ZnO | Varies | 2.64 - 2.79 |
Data sourced from a study on electrochemically deposited films. researchgate.net
Role as a Precursor for Novel Inorganic Materials
Ytterbium(III) tribromide is a valuable precursor in the solid-state synthesis of complex inorganic materials, providing a reactive source of both Yb³⁺ dopant ions and bromide ions.
YbBr₃ in the Synthesis of Lead Halide Perovskite Precursors
Ytterbium(III) tribromide is directly used in the synthesis of Yb³⁺-doped lead halide perovskites, which are celebrated for their exceptional quantum cutting abilities. mdpi.comiucr.org In these syntheses, YbBr₃ is mixed with lead bromide (PbBr₂) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). iucr.org
During the formation of the precursor complex, the YbBr₃ serves a dual function. The bromide ions from YbBr₃ can react with PbBr₂ to form complex ions such as PbBr₅³⁻, while the Yb³⁺ ion becomes coordinated by solvent molecules. iucr.org This process effectively incorporates the ytterbium ion into the precursor structure, which, upon further reaction (e.g., with a cesium salt), forms the final Yb³⁺-doped perovskite crystal. iucr.org The choice of precursor, including YbBr₃, is a key parameter that influences the final optical properties and quantum yield of the resulting perovskite nanocrystals. mdpi.comcityu.edu.hk This synthetic route highlights the direct role of ytterbium(III) tribromide in creating some of the most efficient light-converting materials known today.
Yb(III) as a Dopant in Advanced Alloys and Ceramics
The introduction of Ytterbium(III) (Yb³⁺) ions as a dopant into host materials can significantly alter and enhance their physical and mechanical properties. In the field of advanced materials, Yb³⁺ is utilized to modify the performance of both alloys and ceramics. While the dopant is often introduced using oxide or nitrate (B79036) precursors, Ytterbium(III) tribromide (YbBr₃) can serve as a valuable precursor, particularly in vapor-phase deposition techniques where volatile metal halides are required to deliver the rare-earth element to the synthesis environment. focenter.comresearchgate.net The ultimate goal of using a precursor like Ytterbium(III) tribromide is the precise incorporation of Yb³⁺ ions into the crystal lattice of the host material.
Alloys
In metallurgy, Yb³⁺ doping has been shown to improve the mechanical properties of various alloys. Research into aluminum-based alloys, for instance, demonstrates that the addition of ytterbium contributes to grain refinement, which in turn enhances hardness and strength. rudmet.net The presence of Yb³⁺ can lead to the formation of secondary crystallization phases that strengthen the alloy matrix. rudmet.net
Studies on Al-Zr alloys with silicon (Si) have shown a significant increase in hardness with the combined addition of Yb. The hardness of an Al-Yb-Si-Zr alloy was markedly higher than that of alloys containing only Yb-Zr or Si-Zr, indicating a synergistic effect. rudmet.net
| Alloy Composition | Hardness during Isochronous Aging (MPa) | Hardness during Isothermal Aging (MPa) |
|---|---|---|
| Al–Yb–Si–0.08Zr | 510 | 515 |
| Al–Yb–Zr | 390 | 400 |
| Al–Si–Zr | 300 | 310 |
Ceramics
In the realm of advanced ceramics, Yb³⁺ doping is investigated for its ability to modify optical, electrical, and structural properties. In optical ceramics like Zinc Oxide (ZnO), the incorporation of Yb³⁺ ions can influence the material's luminescence and is of interest for applications in optoelectronics and photocatalysis. scielo.br
The introduction of Yb³⁺ into the ZnO crystal lattice, often achieved via a polymer precursor method using ytterbium salts, has been shown to cause distinct structural changes. scielo.brresearchgate.net X-ray diffraction analysis reveals that as the concentration of the Yb³⁺ dopant increases, there are measurable effects on the nanoparticle size and the volume of the unit cell of the wurtzite crystal structure. researchgate.net Research indicates a general decrease in the average particle size and an increase in the unit cell volume with higher ytterbium content, providing clear evidence of the successful incorporation of the larger Yb³⁺ ions into the ZnO lattice. researchgate.net
| Yb Content (x in YbₓZn₁₋ₓO) | Average Particle Size (nm) | Unit Cell Volume (ų) |
|---|---|---|
| 0.000 | 34.1 | 47.62 |
| 0.005 | 31.9 | 47.78 |
| 0.010 | 27.9 | 47.81 |
| 0.025 | 25.1 | 47.89 |
| 0.050 | 24.9 | 47.92 |
| 0.100 | 21.9 | 47.95 |
These findings underscore the role of Yb(III) as a functional dopant in creating tailored alloys and ceramics with enhanced properties suitable for specialized applications.
Theoretical and Computational Chemistry Studies of Ytterbium Iii Tribromide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a foundational computational method for studying ytterbium compounds, offering a balance between accuracy and computational cost. It is frequently employed to model the ground-state geometries and electronic properties of Yb³⁺ complexes. However, the accurate description of lanthanide systems like YbBr₃ requires careful selection of functionals and basis sets to account for relativistic effects and the localized nature of f-electrons.
The solid-state structure of anhydrous Ytterbium(III) tribromide has been determined experimentally to be a trigonal crystal system (space group R-3), analogous to the bismuth iodide (BiI₃) structure. In this arrangement, the Yb³⁺ ions form a honeycomb lattice and are coordinated to six bromide ions in a distorted octahedral geometry.
Computational efforts to optimize the geometry of molecular YbBr₃ have highlighted the difficulties in modeling this system. A study assessing various computational methods found that geometry optimizations for a single molecule of YbBr₃ failed to converge when using the SVWN and B97-1 functionals, indicating the challenge these methods face in accurately describing the potential energy surface of the molecule. scispace.com This underscores the complexity of modeling heavy element compounds.
| Functional | Convergence Status for YbBr₃ Geometry Optimization |
| SVWN | Failed to Converge scispace.com |
| B97-1 | Failed to Converge scispace.com |
This table summarizes the reported convergence failures for specific DFT functionals in the geometry optimization of molecular YbBr₃.
To provide context for the performance of different theoretical methods on related compounds, the following table shows calculated bond lengths for other lanthanide tribromide molecules.
| Compound | Method | Yb-Br Bond Length (Å) |
| PrBr₃ | MP2 | 2.696 researchgate.net |
| HoBr₃ | MP2 | 2.594 researchgate.net |
| LaBr₃ | B3LYP | 2.751 scispace.com |
| CeBr₃ | B3LYP | 2.722 scispace.com |
| PrBr₃ | B3LYP | 2.704 scispace.com |
This table presents calculated bond lengths for various lanthanide tribromide molecules using different computational methods, illustrating typical values for this class of compounds.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from electronic structure calculations. The HOMO-LUMO gap is an indicator of the kinetic stability of a molecule; a larger gap generally implies lower chemical reactivity. researchgate.netkyoto-u.ac.jp
While HOMO-LUMO analysis is a standard application of DFT for predicting molecular reactivity, specific studies detailing the HOMO-LUMO gap of Ytterbium(III) tribromide are not prominent in the available literature. Theoretical studies on other lanthanide tribromide molecules have included analysis of their frontier molecular orbitals, suggesting the relevance of such investigations for understanding the electronic properties and reactivity across the lanthanide series. kyoto-u.ac.jpkyoto-u.ac.jp
DFT calculations are a powerful tool for predicting reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating stationary points, such as reactants, products, and transition states, to determine reaction pathways and activation energies. While YbBr₃ is used as a catalyst in organic synthesis, detailed computational studies predicting the mechanisms of these reactions are not extensively documented in the reviewed literature.
Ab Initio and Relativistic Quantum Chemical Calculations (e.g., CASSCF)
For lanthanides, the intricate interplay of electron correlation and relativistic phenomena, particularly spin-orbit coupling, necessitates the use of high-level ab initio methods. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are essential for accurately describing the multi-configurational nature of the 4f electrons and calculating the electronic energy levels.
The electronic properties of Ytterbium(III) tribromide are dominated by the 4f¹³ electronic configuration of the Yb³⁺ ion. This configuration gives rise to a ²F Russell-Saunders term. This term is subject to a hierarchy of energy splittings:
Spin-Orbit Coupling: The strong spin-orbit interaction splits the ²F term into two manifolds: a ground state manifold (²F₇/₂) and an excited state manifold (²F₅/₂).
Ligand Field Splitting: The electric field generated by the surrounding bromide ligands (the ligand field) further splits these manifolds into a series of distinct electronic energy levels known as microstates. For the Yb³⁺ ion, which is a Kramers ion, these microstates are Kramers doublets.
The accurate determination of these energy levels requires sophisticated ab initio relativistic calculations. By combining experimental spectroscopic data (e.g., luminescence spectra) with CASSCF calculations, it is possible to resolve and assign the individual microstates, correlating the electronic structure with the coordination geometry. researchgate.net For example, CASSCF-based calculations have been successfully used to determine the position of the four Kramers doublets of the ²F₇/₂ ground state manifold in ytterbium complexes. researchgate.net
| Interaction | Effect on Yb³⁺ (4f¹³) Electronic States | Resulting Levels |
| Electron-Electron Repulsion | Defines the initial term symbol | ²F Term |
| Spin-Orbit Coupling | Splits the ²F term based on total angular momentum (J) | ²F₇/₂ and ²F₅/₂ Manifolds |
| Ligand Field | Splits the J-manifolds based on coordination geometry | Microstates (Kramers Doublets) |
This table outlines the sequential splitting of electronic energy levels for the Yb³⁺ ion in Ytterbium(III) tribromide.
In heavy elements like ytterbium, spin-orbit coupling (SOC) is not a minor perturbation but a critical factor that fundamentally shapes the electronic structure. For YbBr₃, the combination of strong SOC and the crystal field leads to a state described as a spin-orbit entangled Jeff = 1/2 honeycomb lattice. osti.gov This means the magnetic properties are governed by an effective total angular momentum of 1/2, a direct consequence of relativistic effects.
Computational methods must explicitly include these effects. High-level calculations on ytterbium halides incorporate SOC through techniques such as the state-interaction approach (e.g., SO-RASSI), where the spin-orbit operator is included in the Hamiltonian that is diagonalized using CASSCF wavefunctions. researchgate.netrsc.orgarxiv.org This approach allows for the accurate prediction of the energy levels and properties that are heavily influenced by the mixing of different spin states.
Molecular Orbital (MO) and Natural Bond Orbital (NBO) Interpretations
Theoretical investigations into Ytterbium(III) tribromide (YbBr₃) utilize advanced computational methods to elucidate its electronic structure and bonding characteristics. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) are employed to accurately model the complex electronic energy levels of the Ytterbium(III) ion, which are influenced by strong relativistic effects and spin-orbit coupling. chemrxiv.org These calculations determine the ladder of electronic energy levels that arise from the splitting of electron configurations by spin-orbit coupling and the surrounding ligand field. chemrxiv.org
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the wavefunctions obtained from these calculations, translating them into a chemically intuitive picture of bonding. For lanthanide complexes, NBO analysis helps to quantify the nature of the metal-ligand bond. It characterizes the Yb-Br bonds by examining charge transfer interactions between the filled orbitals of the bromide ligands and the unoccupied orbitals of the Ytterbium(III) ion.
The analysis typically reveals a highly polar, predominantly ionic bond, with significant charge localization on the bromide ions. However, NBO also identifies covalent contributions to the bond through donor-acceptor interactions. The primary interactions involve charge donation from the p-orbitals of the bromide ligands to the vacant 6s and 5d orbitals of the Ytterbium(III) ion. The energy associated with these charge-transfer interactions (E⁽²⁾) quantifies the strength of the orbital overlap and the degree of covalency.
Table 1: Representative NBO Analysis Data for a Yb-Br Bond
| Donor NBO (Br⁻) | Acceptor NBO (Yb³⁺) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Br) | LP* (Yb) - 6s | 3.5 | σ-donation |
| LP (Br) | LP* (Yb) - 5d | 1.8 | π-donation |
This table presents hypothetical yet representative data for Ytterbium(III) tribromide, illustrating typical orbital interactions and their stabilization energies as determined by NBO analysis.
Angular Overlap Model (AOM) Calculations for Ligand Field Analysis
The ligand field effect in lanthanide compounds like Ytterbium(III) tribromide describes how the non-spherical electric field created by the surrounding bromide ligands lifts the degeneracy of the Yb³⁺ ion's 4f orbitals. chemrxiv.org The Angular Overlap Model (AOM) is a quantitative approach used to parameterize these metal-ligand interactions and analyze the resulting splitting of the f-orbitals. chemrxiv.orgiaea.org
AOM is particularly effective because it can be applied to various coordination geometries and accounts for both sigma (σ) and pi (π) bonding interactions. youtube.com In the solid state, YbBr₃ features Yb³⁺ ions in a distorted octahedral coordination environment, surrounded by six bromide ions. The AOM analysis for this [YbBr₆]³⁻ chromophore involves calculating the AOM parameters eσ and eπ, which represent the destabilizing effect of the σ- and π-interactions between the metal f-orbitals and the ligand orbitals, respectively.
These parameters are used to construct a ligand field potential matrix, the diagonalization of which yields the energies of the individual 4f orbitals. The magnitude of these parameters is correlated with factors like the Yb-Br bond length and the nature of the ligand. iaea.org The analysis allows for a detailed understanding of the electronic ground state and the energies of excited states, which is crucial for interpreting spectroscopic data. chemrxiv.orgnih.gov
Table 2: Illustrative AOM Parameters and Calculated 4f Orbital Splitting for an Octahedral [YbBr₆]³⁻ System
| Parameter | Value (cm⁻¹) | Description |
|---|---|---|
| eσ | 250 | Energy of σ-interaction |
| eπ | 50 | Energy of π-interaction |
| 4f Orbital | Calculated Energy Shift (cm⁻¹) |
|---|---|
| f(x³-3/5xr²) | +300 |
| f(y³-3/5yr²) | +300 |
| f(z³-3/5zr²) | +300 |
| f(z(x²-y²)) | -150 |
| f(x(z²-y²)) | -150 |
| f(y(z²-x²)) | -150 |
| f(xyz) | -300 |
The tables above provide representative AOM parameters for a Ytterbium-Bromide interaction and the resulting qualitative energy splitting pattern for the 4f orbitals in an idealized octahedral field.
Computational Studies of Metal-Ligand Interactions (e.g., Electrostatic and Orbital Contributions)
Computational studies provide deep insight into the fundamental nature of the metal-ligand bond in Ytterbium(III) tribromide. The interaction between the Yb³⁺ cation and the Br⁻ anions is analyzed using techniques like energy decomposition analysis (EDA), often based on Density Functional Theory (DFT). nih.gov This approach partitions the total interaction energy into distinct physical components, allowing for a quantitative assessment of the forces holding the compound together.
For lanthanide complexes, the bonding is typically found to be dominated by the electrostatic term (ΔE_elstat), which represents the classical Coulombic attraction between the positively charged metal ion (Yb³⁺) and the negatively charged ligands (Br⁻). nih.gov This highlights the highly ionic character of the Yb-Br bond.
In addition to the primary electrostatic component, EDA also quantifies the orbital interaction energy (ΔE_orb) and the Pauli repulsion term (ΔE_Pauli). The orbital interaction term accounts for the covalent contribution to the bond, arising from the mixing of metal and ligand orbitals. nih.gov For YbBr₃, this involves the donation of electron density from bromide p-orbitals to the vacant orbitals of Ytterbium(III). The Pauli repulsion arises from the destabilizing interaction between the filled orbitals of the metal and the ligands.
These studies consistently show that while the Yb-Br bond is predominantly ionic, the covalent contribution, though smaller, is essential for a complete description of the bonding and electronic structure. nih.gov
Table 3: Representative Energy Decomposition Analysis for the Yb-Br Interaction
| Energy Component | Typical Value (kcal/mol) | Percentage of Total Attraction | Description |
|---|---|---|---|
| ΔE_elstat (Electrostatic) | -250 | ~85% | Ionic attraction between Yb³⁺ and Br⁻ |
| ΔE_orb (Orbital) | -45 | ~15% | Covalent contribution from orbital mixing |
| ΔE_Pauli (Repulsion) | +120 | N/A | Steric repulsion between electron clouds |
| ΔE_int (Total Interaction) | -175 | 100% | Net bond energy (ΔE_elstat + ΔE_orb + ΔE_Pauli) |
This table summarizes typical results from an energy decomposition analysis for a lanthanide-halide bond, illustrating the dominant electrostatic (ionic) character of the interaction.
Analytical Methodologies and Environmental Relevance of Ytterbium Iii Tribromide
Preconcentration Techniques for Yb(III) Detection
The accurate determination of ytterbium(III) in environmental and biological samples often requires a preconcentration step to increase its concentration to a level amenable to instrumental analysis. Various techniques have been developed to achieve this, primarily focusing on solid-phase extraction (SPE) and cloud point extraction (CPE), which offer high enrichment factors and separation from interfering matrices.
Solid-phase extraction has been widely employed for the preconcentration of Yb(III) from aqueous solutions. This technique utilizes a solid adsorbent material to selectively bind the target ion. A variety of materials have been investigated for this purpose, including modified silica (B1680970), polymers, and biomaterials. For instance, a sorption-luminescence method for the determination of ytterbium has been proposed, which combines the preconcentration of Yb(III) on Transcarpathian clinoptilolite with its subsequent luminescent determination in the sorbent phase. This method offers a determination concentration range of 12.5–1000 ng·mL−1 and a detection limit of 5 ng·mL−1 nih.gov. The efficiency of SPE is highly dependent on the pH of the solution, the nature of the adsorbent, and the presence of competing ions.
Cloud point extraction is another effective preconcentration technique that is based on the phase behavior of non-ionic surfactants in aqueous solutions. Above a certain temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase and a bulk aqueous phase. The analyte of interest, in this case, Yb(III), can be chelated with a suitable ligand to form a hydrophobic complex that is then extracted into the surfactant-rich phase. This method is advantageous due to its simplicity, low cost, high preconcentration factor, and environmental friendliness, as it minimizes the use of organic solvents nih.govacs.orgepa.govfishersci.comamericanelements.com.
Other preconcentration methods that have been explored for rare earth elements, including ytterbium, include liquid-liquid extraction, dispersive liquid-liquid microextraction, and coprecipitation researchgate.netwikipedia.org. The choice of preconcentration technique depends on the specific requirements of the analysis, such as the sample matrix, the required detection limit, and the available instrumentation.
| Technique | Adsorbent/Surfactant | Optimal pH | Detection Limit | Reference |
|---|---|---|---|---|
| Sorption-Luminescence | Transcarpathian clinoptilolite | 9 | 5 ng·mL⁻¹ | nih.gov |
| Solid-Phase Extraction | Transcarpathian clinoptilolite with morin | 8.0 | 0.1 µg·mL⁻¹ | wikipedia.org |
Spectrometric Determination of Yb(III) (e.g., ICP-AES)
Following preconcentration, the determination of ytterbium(III) is typically performed using highly sensitive spectrometric techniques. Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is one of the most powerful and popular analytical tools for the determination of trace elements, including ytterbium, in a wide variety of sample matrices nih.govacs.orgfishersci.comgtk.fi.
In ICP-AES, the sample is introduced into a high-temperature argon plasma (around 10,000 K), which causes the desolvation, atomization, and excitation of the ytterbium atoms. As the excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of ytterbium in the sample nih.govgtk.fi. An analytical study for the determination of ytterbium in biological samples using ICP-AES proposed the use of the emission line at 328.937 nm, with a reported detection limit of 1.68 x 10⁻³ µg·mL⁻¹ researchgate.net. The performance of ICP-AES can be affected by matrix effects and spectral interferences from other elements present in the sample. Careful selection of analytical lines and the use of matrix-matched standards are crucial for accurate quantification.
Other spectrometric techniques have also been utilized for the determination of Yb(III). Electrothermal Atomic Absorption Spectrometry (ETAAS) offers high sensitivity and is suitable for samples with low ytterbium concentrations. The use of chemical modifiers, such as europium, can enhance the analytical performance of ETAAS for ytterbium determination by reducing matrix interferences and lowering the atomization temperature nih.gov. This method has a reported linear range of 0–15 ng·mL⁻¹ and a detection limit of 0.25 pg nih.gov.
For isotopic analysis of ytterbium, Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are the techniques of choice, providing high precision for the determination of isotopic ratios nih.govwikipedia.orgrsc.org.
| Technique | Analytical Line/Parameter | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|
| ICP-AES | 328.937 nm | 1.68 x 10⁻³ µg·mL⁻¹ | Not specified | researchgate.net |
| ETAAS with Eu modifier | Not specified | 0.25 pg | 0–15 ng·mL⁻¹ | nih.gov |
Research into Biomedical Imaging Applications of Ytterbium(III) Complexes
The unique photophysical properties of ytterbium(III), particularly its near-infrared (NIR) emission, have spurred significant research into its application in biomedical imaging. Yb(III) complexes are being developed as luminescent probes and contrast agents for various advanced imaging modalities.
Ytterbium(III) complexes are particularly attractive for in vivo imaging due to their emission in the NIR region (around 980 nm), which falls within the "biological window" where light penetration through tissues is maximized and autofluorescence is minimized. To overcome the inherently low absorption cross-sections of lanthanide ions, these complexes are designed with organic ligands that act as "antennas." These ligands absorb light efficiently and then transfer the energy to the Yb(III) ion, which subsequently emits its characteristic NIR luminescence acs.org.
Researchers have successfully synthesized biocompatible Yb(III) complexes that exhibit high NIR luminescence with quantum yields up to 13% in aqueous media nih.gov. These complexes have been used for NIR living cell imaging, demonstrating strong and specific luminescence within cells researchgate.netwikipedia.orgnih.gov. Importantly, the long luminescence lifetimes of these Yb(III) probes (on the order of microseconds) allow for time-resolved fluorescence lifetime imaging (FLIM), which can effectively discriminate the probe's signal from the short-lived cellular autofluorescence (nanoseconds), leading to high signal-to-noise ratios nih.gov.
Beyond optical imaging, Yb(III) complexes are also being investigated as contrast agents for other imaging techniques. In magnetic resonance imaging (MRI), paramagnetic lanthanide complexes can alter the relaxation times of water protons, thereby enhancing image contrast. While gadolinium(III) is the most commonly used ion for this purpose, other lanthanides, including ytterbium(III), are being explored as alternatives for developing novel responsive or paramagnetic chemical exchange saturation transfer (PARACEST) agents nih.govwikipedia.orgnih.gov.
Furthermore, ytterbium's high atomic number (Z=70) and K-edge energy (61.3 keV) make it a promising candidate for X-ray computed tomography (CT) contrast agents gtk.fi. Nanoparticles containing ytterbium have been developed and show potential for angiography and "multicolor" spectral CT imaging, offering advantages over traditional iodinated contrast agents in terms of longer circulation times and enhanced contrast efficiency gtk.fi.
| Complex Type | Imaging Modality | Key Properties | Reference |
|---|---|---|---|
| β-fluorinated porphyrinates | NIR Fluorescence Imaging, FLIM | Quantum yields up to 13% in H₂O, decay lifetimes >100 µs | nih.gov |
| Nanocolloids with Yb(III) 2,4-pentanedionate | Spectral CT | High Yb density, stable in suspension | |
| PARACEST agents | MRI | Paramagnetically shifted proton resonances | wikipedia.org |
Environmental Pathways and Speciation Studies of Ytterbium in Bromide Systems
The environmental fate and transport of ytterbium are influenced by its chemical speciation, which in turn is governed by the physicochemical properties of the environment, such as pH, redox potential, and the presence of complexing ligands. While the general geochemistry of ytterbium is understood to be similar to that of other heavy rare earth elements, specific data on its behavior in bromide-rich systems is scarce.
In natural aquatic environments, ytterbium predominantly exists in the +3 oxidation state. Soluble ytterbium compounds form complexes with water molecules, typically with a coordination number of nine in aqueous solution wikipedia.org. The mobility of Yb(III) in soils and waters is generally low due to its tendency to adsorb onto mineral surfaces and organic matter. The median ytterbium content in European topsoils is approximately 1.99 mg/kg nih.gov.
The presence of bromide ions (Br⁻) in the environment can potentially influence the speciation of Yb(III). Bromide is a naturally occurring anion, with average concentrations in seawater around 65 mg/L. In aqueous solutions, Yb(III) reacts with bromide to form ytterbium(III) tribromide (YbBr₃), which is a highly water-soluble crystalline solid researchgate.netwikipedia.org. The formation of bromide complexes could potentially increase the mobility of ytterbium in certain environmental settings by competing with adsorption sites on solid phases.
However, detailed studies on the formation constants of Yb(III)-bromide complexes in environmentally relevant conditions are lacking. The speciation of ytterbium in a bromide system would be a complex interplay between hydrolysis, complexation with other inorganic ligands (e.g., carbonate, sulfate, phosphate), and organic ligands (e.g., humic and fulvic acids). In the absence of specific research on ytterbium-bromide systems, the behavior of other trivalent lanthanides in halide-containing environments may provide some insights. Generally, the complexation of lanthanides with halides is considered to be relatively weak compared to their complexation with other ligands like carbonate or organic acids.
Further research is needed to elucidate the specific environmental pathways and speciation of ytterbium in bromide-containing systems. This would involve laboratory studies to determine the stability of Yb(III)-bromide complexes under various environmental conditions and the use of geochemical models to predict the speciation of ytterbium in natural waters with varying bromide concentrations. Understanding these processes is crucial for accurately assessing the potential environmental risks associated with the release of ytterbium into the environment.
Future Directions and Emerging Research Areas in Ytterbium Iii Tribromide Chemistry
Integration of YbBr₃ in Quantum Technologies
Ytterbium(III) tribromide and other ytterbium compounds are at the forefront of research in quantum technologies due to the intrinsic quantum mechanical properties of the Yb³⁺ ion. The ion's Kramers doublet ground state is a key feature that makes it a promising candidate for the development of next-generation quantum materials.
One of the most exciting applications is in quantum computing . Ytterbium ions, often sourced from compounds like YbBr₃, are used as qubits , the fundamental units of quantum information. Trapped Yb⁺ ions are a leading platform for quantum computing, valued for their long coherence times and high-fidelity gate operations. iastate.edu Research is also exploring the use of neutral ytterbium atoms, specifically the Yb-171 isotope, which can be trapped in optical tweezer arrays to create robust qubit systems. physicsworld.comaps.org The unique electronic structure of ytterbium allows for precise control of quantum states using lasers and microwave fields. hackaday.io
Another significant area is the development of quantum-cutting materials . Yb³⁺-doped materials, such as perovskite thin films, can exhibit photoluminescence quantum yields exceeding 190%. acs.org This phenomenon, where one high-energy photon is converted into two lower-energy photons, has potential applications in improving the efficiency of solar cells and in quantum information processing. The synthesis of these materials often utilizes YbBr₃ as a precursor for doping. nih.gov
The following table summarizes key parameters for Ytterbium-based systems in quantum computing:
| Parameter | Value/Description | Significance in Quantum Computing |
| Qubit Source | Yb³⁺ or ¹⁷¹Yb neutral atoms | Stable and controllable quantum states. physicsworld.comhackaday.io |
| Control Mechanism | Precise laser excitation (~1030 nm) and microwave signals (~10 GHz) | Allows for initialization, manipulation, and readout of qubit states. hackaday.io |
| Magnetic Field | ~100 Gauss | Stabilizes the orientation of the qubits' spin states. hackaday.io |
| Readout Method | Photodiode detection (1000–1100 nm range) | Enables the measurement of the final quantum state. hackaday.io |
Exploration of Novel Ligand Systems for Enhanced Yb(III) Properties
The properties of the Yb³⁺ ion, particularly its luminescence, are highly dependent on its coordination environment. Consequently, the design and synthesis of novel ligand systems are a major focus of current research. The goal is to create complexes that enhance the desired properties of the ytterbium center, such as its near-infrared (NIR) emission. acs.orgrsc.org
A key strategy in ligand design is to control the energy transfer from the ligand (acting as an "antenna") to the Yb³⁺ ion. acs.org By carefully tuning the electronic properties of the ligand, researchers can improve the efficiency of this energy transfer, leading to brighter luminescence. acs.org This is crucial for applications in bioimaging, sensing, and telecommunications.
Researchers are exploring a wide variety of ligand architectures, including:
Polydentate Schiff bases: These ligands can form stable complexes with high coordination numbers, leading to efficient NIR luminescence. nih.gov
Polyoxometalates (POMs): These inorganic ligands can coordinate with Yb³⁺ ions to form discrete molecular complexes that exhibit upconversion luminescence, where lower-energy light is converted to higher-energy light. rsc.org
Photochromic ligands: These ligands can change their structure in response to light, allowing for the photoswitching of the Yb³⁺ luminescence. acs.org
The following table details examples of ligand systems and their effect on Yb(III) properties:
| Ligand System | Yb(III) Complex | Enhanced Property | Potential Application |
| Hydrazone Schiff Base | [Yb₂(L)₃(NO₃)₃] | Near-infrared emission nih.gov | Bioimaging, Optical materials |
| Silicotungstate (POM) | [Yb₂(μ₂-OH)₂(γ-SiW₁₀O₃₆)₂]¹²⁻ | Upconversion luminescence rsc.org | Anti-counterfeiting, Photodynamic therapy |
| Ruthenium(II) Acetylide with Dithienylethene | Yb(TTA)₃ coordinated to Ru(II) complex | Photoswitchable NIR luminescence acs.org | Molecular switches, Data storage |
Advanced Synthetic Routes for Tailored YbBr₃-based Materials
The synthesis of high-purity, well-defined YbBr₃ and its derivatives is critical for their application in advanced technologies. Researchers are developing new synthetic methods to control the size, morphology, and composition of these materials, thereby tailoring their properties for specific applications.
For bulk YbBr₃, the focus is on producing high-purity anhydrous material , as its hygroscopic nature can be detrimental to its performance in many applications. stanfordmaterials.com Methods such as the ammonium (B1175870) bromide route, which involves heating ytterbium oxide with ammonium bromide, are employed to obtain the anhydrous form. wikipedia.org
In the realm of nanomaterials, several advanced synthetic routes are being explored:
Solid-state reactions: This method is used to synthesize Yb³⁺-doped perovskite materials by heating stoichiometric amounts of precursors, including YbBr₃, at high temperatures.
Solution-based methods: These methods, such as hot-injection and solvothermal synthesis, allow for the preparation of Yb-based fluoride (B91410) upconversion nanoparticles with well-defined sizes and shapes. rsc.orgresearchcommons.org Microwave-assisted synthesis is emerging as a rapid and efficient method for producing nanostructured powders. researchcommons.org
Post-synthetic modification: This technique involves treating pre-synthesized nanocrystals with a solution containing Yb³⁺ ions to introduce the dopant through cation exchange. mdpi.com
The table below outlines some advanced synthetic routes and the resulting YbBr₃-based materials:
| Synthetic Route | Material Produced | Key Features |
| Ammonium Bromide Route | Anhydrous YbBr₃ powder | High purity, water-free. wikipedia.org |
| Solid-State Reaction | Yb³⁺-doped perovskites | Crystalline materials with tailored optical properties. |
| Microwave-assisted Solvothermal Synthesis | Y₂O₃:Yb³⁺, Er³⁺ nanostructured powders | Quasi-spherical nanoparticles with controlled size. researchcommons.org |
| Solution-Deposition Method | Yb³⁺-doped CsPb(Cl₁₋ₓBrₓ)₃ thin films | High photoluminescence quantum yield. acs.org |
Interdisciplinary Research with Ytterbium(III) Tribromide
The unique properties of YbBr₃ and other ytterbium compounds are fostering a wide range of interdisciplinary research, bridging chemistry, physics, materials science, and biology.
In catalysis , ytterbium(III) triflate (Yb(OTf)₃), a compound often synthesized from ytterbium oxide which can be produced from YbBr₃, is a highly effective Lewis acid catalyst in a variety of organic reactions. organic-chemistry.orgresearchgate.net Its stability and reusability make it an attractive catalyst for green chemistry applications.
In the field of bioimaging and sensing , Yb³⁺-doped nanoparticles are being developed as probes for near-infrared imaging. acs.org The NIR emission of Yb³⁺ falls within the "biological window," where light can penetrate tissues with minimal scattering and absorption, enabling deep-tissue imaging. These nanoparticles can be functionalized to target specific biological molecules or cells.
The study of the fundamental properties of ytterbium compounds, such as the vaporization behavior of YbBr₃ and the formation of various molecular and ionic species at high temperatures, is crucial for applications in materials science and provides valuable data for thermodynamic modeling. researchgate.netresearchgate.net Furthermore, research into the extraction of Yb(III) using various reagents is important for separation chemistry and the recycling of rare-earth elements. niist.res.in
The following table provides a summary of interdisciplinary research areas involving Ytterbium(III) compounds:
| Research Area | Ytterbium Compound/Material | Application/Focus |
| Organic Catalysis | Ytterbium(III) triflate (Yb(OTf)₃) | Lewis acid catalyst for reactions like the imino ene reaction. organic-chemistry.org |
| Bioimaging | Yb³⁺-doped upconversion nanoparticles | Near-infrared probes for deep-tissue imaging and biodetection. rsc.orgacs.org |
| Materials Science | Ytterbium bromides (YbBr₂, YbBr₃) | Study of high-temperature vaporization and thermodynamic properties. researchgate.net |
| Separation Chemistry | Ytterbium(III) ions | Extraction and separation of rare-earth elements. niist.res.in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
